1,5-Bis(3,5-dimethylpiperidin-1-yl)pentane-1,5-dione
Overview
Description
1,5-Bis(3,5-dimethylpiperidin-1-yl)pentane-1,5-dione is an organic compound with the molecular formula C19H34N2O2 and a molecular weight of 322.49 g/mol This compound features two piperidine rings substituted with methyl groups at the 3 and 5 positions, connected by a pentane-1,5-dione linker
Preparation Methods
The synthesis of 1,5-Bis(3,5-dimethylpiperidin-1-yl)pentane-1,5-dione typically involves the reaction of 3,5-dimethylpiperidine with a suitable pentanedione precursor under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
1,5-Bis(3,5-dimethylpiperidin-1-yl)pentane-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine rings can participate in substitution reactions, where functional groups can be introduced or modified.
Scientific Research Applications
1,5-Bis(3,5-dimethylpiperidin-1-yl)pentane-1,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,5-Bis(3,5-dimethylpiperidin-1-yl)pentane-1,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s piperidine rings can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity. The diketone moiety can participate in redox reactions, further modulating biological pathways .
Comparison with Similar Compounds
Similar compounds to 1,5-Bis(3,5-dimethylpiperidin-1-yl)pentane-1,5-dione include other bis-piperidine derivatives and diketone-containing molecules. These compounds share structural similarities but differ in their specific substituents and linkers, leading to variations in their chemical and biological properties. Examples of similar compounds include:
- 1,5-Bis(3,5-dimethylpiperidin-1-yl)pentane-3-one
- 1,5-Bis(3,5-dimethylpiperidin-1-yl)hexane-1,5-dione .
Properties
IUPAC Name |
1,5-bis(3,5-dimethylpiperidin-1-yl)pentane-1,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O2/c1-14-8-15(2)11-20(10-14)18(22)6-5-7-19(23)21-12-16(3)9-17(4)13-21/h14-17H,5-13H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURMZZUWYZHZAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CCCC(=O)N2CC(CC(C2)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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